Technical Whitepaper: Chemical Properties, Synthesis, and Application of 2-Amino-2-(6-fluoropyridin-2-yl)ethanol Hydrochloride
Technical Whitepaper: Chemical Properties, Synthesis, and Application of 2-Amino-2-(6-fluoropyridin-2-yl)ethanol Hydrochloride
Executive Summary & Core Rationale
In the landscape of modern drug discovery, the strategic incorporation of halogenated heterocycles is paramount for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. The compound 2-amino-2-(6-fluoropyridin-2-yl)ethanol hydrochloride (CAS: 1973503-47-7) serves as a highly versatile, bifunctional building block[1]. By combining a fluorinated pyridine ring with a vicinal amino alcohol motif, this scaffold provides medicinal chemists with a privileged structure for synthesizing complex pharmacophores, including oxazolidinones, morpholines, and substituted diamines.
This whitepaper details the structural dynamics, field-proven synthetic methodologies, and handling protocols for this compound, emphasizing the mechanistic causality behind its chemical behavior.
Physicochemical Profiling & Structural Dynamics
Understanding the intrinsic properties of this molecule is critical for downstream synthetic planning. The compound is isolated and utilized as a hydrochloride salt rather than a free base.
Causality of the Salt Form: The free primary amine is prone to oxidative degradation and spontaneous intermolecular hydrogen bonding with the vicinal hydroxyl group, which complicates purification and reduces shelf-life. The hydrochloride salt locks the amine in a protonated state ( −NH3+ ), effectively preventing dimerization, enhancing aqueous solubility, and ensuring batch-to-batch reproducibility during high-throughput screening[2].
Quantitative Data Summary
| Property | Specification / Value |
| Chemical Name | 2-Amino-2-(6-fluoropyridin-2-yl)ethanol hydrochloride |
| CAS Registry Number | 1973503-47-7[1] |
| Molecular Formula | C₇H₁₀ClFN₂O[1] |
| Molecular Weight | 192.62 g/mol |
| Physical State | Solid (White to off-white powder)[2] |
| Solubility Profile | High in H₂O, DMSO, MeOH; Low in non-polar organics |
| Storage Conditions | 0–5°C, desiccated, inert atmosphere (Argon/N₂)[2] |
The "Fluorine Effect"
The C6-fluorine substitution on the pyridine ring is not merely structural; it is a deliberate pharmacokinetic modulator[3].
-
Electronic Modulation: Fluorine's extreme electronegativity exerts a strong inductive electron-withdrawing effect (-I). This significantly lowers the pKa of the pyridine nitrogen, reducing its basicity. Lower basicity correlates directly with reduced hERG channel liability and enhanced passive membrane permeability[4].
-
Metabolic Stability: The strong C-F bond (approx. 116 kcal/mol) blocks oxidative metabolism at the C6 position by cytochrome P450 enzymes, extending the biological half-life of downstream drug candidates[3].
Figure 1: Logical relationship of C6-fluorine substitution on pharmacokinetic optimization.
Synthetic Methodologies & Self-Validating Protocols
To synthesize the 2-amino-2-(6-fluoropyridin-2-yl)ethanol core, the most robust approach is the reduction of the corresponding amino acid precursor.
Protocol: Chemoselective In Situ Borane Reduction
Objective: Convert 2-amino-2-(6-fluoropyridin-2-yl)acetic acid to the target amino alcohol.
Mechanistic Causality: Sodium borohydride (NaBH₄) alone is insufficiently electrophilic to reduce a carboxylate group. By adding elemental iodine (I₂) to NaBH₄ in THF, borane-tetrahydrofuran (BH₃·THF) is generated in situ. This highly electrophilic species chemoselectively reduces the carboxylic acid to a primary alcohol without defluorinating the pyridine ring or over-reducing the aromatic system[4].
Self-Validation System: This protocol is inherently self-validating. The active generation of borane is visually confirmed by the immediate evolution of hydrogen gas (bubbling) and the rapid decolorization of the deep purple iodine solution as it is consumed to form NaI and BH₃. If the solution remains purple, the borohydride is inactive or depleted.
Step-by-Step Methodology:
-
Preparation: Suspend 2-amino-2-(6-fluoropyridin-2-yl)acetic acid (1.0 eq) and NaBH₄ (2.5 eq) in anhydrous THF (0.5 M) under a strict argon atmosphere.
-
Activation: Cool the suspension to 0°C. Dissolve I₂ (1.0 eq) in a minimal volume of anhydrous THF and add it dropwise over 30 minutes. Checkpoint: Monitor for vigorous H₂ outgassing and iodine decolorization.
-
Reflux: Once the addition is complete and gas evolution subsides, heat the reaction to 70°C (reflux) for 12 hours.
-
Quenching: Cool the vessel to 0°C and carefully quench with methanol dropwise until effervescence ceases, safely destroying any excess borane.
-
Salt Formation: Concentrate the mixture in vacuo, redissolve the crude free base in diethyl ether, and introduce 2M HCl in ether. Filter the resulting white precipitate, washing with cold ether to isolate the highly pure 2-amino-2-(6-fluoropyridin-2-yl)ethanol hydrochloride[1].
Applications in Medicinal Chemistry & Drug Design
The vicinal amino alcohol is a privileged motif. The primary amine and primary alcohol can be differentially protected or simultaneously reacted to form saturated heterocycles.
-
Oxazolidinones: Reaction with phosgene equivalents (e.g., CDI or triphosgene) yields fluoropyridyl-substituted oxazolidinones, a class known for potent antibacterial properties.
-
Morpholinones: Reductive amination followed by cyclization with chloroacetyl chloride yields morpholinone derivatives, frequently utilized as kinase hinge-binders.
Figure 2: Divergent synthetic workflows utilizing the fluorinated amino alcohol scaffold.
Analytical Characterization & Quality Control
To ensure the integrity of the hydrochloride salt before deployment in library synthesis, the following analytical validations are standard:
-
¹⁹F NMR: A distinct singlet (typically around -68 to -72 ppm, depending on the solvent) confirms the retention of the C6-fluorine atom, ensuring no nucleophilic aromatic substitution (S_NAr) occurred during upstream processing.
-
LC-MS (ESI+): The mass spectrum must show the [M+H]+ peak at m/z 157.0 (corresponding to the free base C₇H₉FN₂O), confirming the molecular weight.
-
Hygroscopicity Testing: Because hydrochloride salts of amino alcohols can be hygroscopic, Karl Fischer titration is recommended prior to use in moisture-sensitive couplings.
References[1] NextSDS. "2-aMino-2-(6-fluoropyridin-2-yl)ethanol hydrochloride — Chemical Substance Information." NextSDS Substance Database. URL: 2]">https://nextsds.com[2] Abacipharm. "Carbohydrate - AbacipharmTech-Global Chemical supplier." Abacipharm Catalog. URL: 3]">https://abacipharma.com[3] Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. "Fluorine in medicinal chemistry." Chemical Society Reviews (2008). URL: https://doi.org/10.1039/b610213c[4] Henary, E., Casa, S., Dost, T. L., Sloop, J. C., & Henary, M. "The role of small molecules containing fluorine atoms in medicine and imaging applications." Pharmaceuticals (2024). URL: https://doi.org/10.3390/ph17030281
Sources
- 1. nextsds.com [nextsds.com]
- 2. Carbohydrate - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 3. Fluorine in medicinal chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. Fluorine-containing FDA-approved small-molecule drugs in 2025: significance, synthetic insights, and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
